Tioconazole is a broad-spectrum imidazole antifungal agent. Its primary mechanism involves the disruption of ergosterol biosynthesis [1] [2].
Additional studies suggest this compound may also exert antifungal effects through other pathways, including inhibition of endogenous respiration, impairment of phospholipid biosynthesis, and disruption of ion transport across the cell membrane [1].
Understanding resistance is crucial for antifungal development and clinical management. The table below outlines the primary mechanisms by which pathogenic fungi, particularly Candida species, develop resistance to azole drugs like this compound [3]:
| Resistance Mechanism | Description | Example in Pathogenic Fungi |
|---|---|---|
| Alterations in the Drug Target | Mutations in the gene encoding lanosterol 14α-demethylase (ERG11/CYP51) can reduce the binding affinity of azole drugs [3]. | In C. albicans, common mutations (e.g., Y132F, S405F, G464S) cluster in "hot spot" regions of the ERG11 gene, decreasing drug sensitivity [3]. |
| Overexpression of the Drug Target | Increased production of the target enzyme dilutes the drug effect, requiring higher concentrations for inhibition [3]. | Gain-of-function mutations in the transcription factor UPC2 lead to constitutive overexpression of ERG11 in C. albicans [3]. |
| Upregulation of Drug Efflux Pumps | Increased expression of membrane transporters that actively export azoles out of the fungal cell, reducing intracellular drug accumulation [3]. | In C. albicans, mutations in TAC1 and MRR1 regulators cause overexpression of efflux pumps CDR1/CDR2 and MDR1, respectively [3]. In C. glabrata, PDR1 mutations upregulate transporters like Cdr1 [3]. |
Research into this compound's mechanism is supported by structural biology and biochemical techniques.
The diagrams and tables provided offer a consolidated view for research applications. The structural insights into CYP51 provide a practical basis for structure-directed discovery of novel antifungals [5].
Tioconazole exerts its antifungal effect by targeting the enzyme lanosterol 14α-demethylase (also known as fungal CYP51A1) [1] [2] [3]. This cytochrome P-450 enzyme is essential for converting lanosterol to ergosterol. Inhibition leads to ergosterol depletion and accumulation of toxic methylsterols in the fungal cell membrane, compromising membrane integrity and function [4] [1] [3]. This results in increased cellular permeability, leakage of cytoplasmic components, and ultimately fungal cell death [3].
This compound may also inhibit endogenous respiration, impair triglyceride and phospholipid biosynthesis, and inhibit the movement of calcium and potassium ions across the cell membrane [1].
Figure 1: this compound mechanism of action. It inhibits lanosterol 14α-demethylase, disrupting ergosterol biosynthesis and leading to fungal cell death.
This compound's broad-spectrum activity covers pathogenic yeasts, dermatophytes, and other fungi [4] [1] [5]. It also demonstrates antibacterial activity against certain Gram-positive bacteria [1].
Table 1: In Vitro Spectrum of Activity of this compound
| Organism Group | Specific Pathogens | Key Findings / Context |
|---|---|---|
| Yeasts | Candida albicans [4] [1] | Primary indication for vulvovaginal candidiasis [4] [1]. |
| Torulopsis glabrata [1] | This compound exhibits fungicidal activity [1]. | |
| Other Candida species [1] [5] | Broad-spectrum activity demonstrated [5]. | |
| Dermatophytes | Trichophyton species [3] | Effective against common dermatophytes [3]. |
| Microsporum species [3] | Effective against common dermatophytes [3]. | |
| Epidermophyton floccosum [1] | Commonly implicated in tinea infections. | |
| Other Fungi | Malassezia furfur [4] | Causative agent of tinea versicolor [4]. |
Understanding susceptibility profiles is critical for clinical management. The following table summarizes susceptibility data for Candida albicans from a 2022 study, providing a relevant context for this compound's potential efficacy [6].
Table 2: In Vitro Susceptibility of Candida albicans to Common Antifungals (n=664 isolates)
| Antifungal Agent | Susceptibility Rate (%) | Resistance Context / Note |
|---|---|---|
| This compound | Specific quantitative data not provided in search results. | Known broad-spectrum efficacy against C. albicans [4] [1] [5]. |
| Terbinafine | 10.83% | High rate of resistance observed [6]. |
| Miconazole | 29.32% | Another imidazole; significant resistance noted [6]. |
| Voriconazole | 59.39% | A triazole; moderate susceptibility [6]. |
| Itraconazole | 78.53% | A triazole; relatively higher susceptibility [6]. |
| Fluconazole | 85.28% | A triazole; high susceptibility in this study [6]. |
| Ketoconazole | 87.75% | An imidazole; high susceptibility in this study [6]. |
| Nystatin | 99.59% | A polyene; very high susceptibility [6]. |
| 5-Flucytosine | 99.41% | Very high susceptibility [6]. |
| Amphotericin B | 100% | A polyene; full susceptibility [6]. |
Antifungal resistance is a growing concern. Resistance to azole drugs (including imidazoles like this compound) in dermatophytes is reported to be as high as 19% worldwide [7]. Resistance mechanisms can include mutations in the target enzyme and overexpression of efflux pumps [7].
For reliable and reproducible antifungal susceptibility testing (AFST) of fungi like Candida and dermatophytes, standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended [6] [7] [8].
Table 3: Key Steps in Broth Microdilution AFST (CLSI M38-A2/M38 3rd Ed.)
| Step | Parameter | Typical Specification |
|---|---|---|
| 1. Inoculum Preparation | Standard | Optical density adjusted to 70-77% transmittance at 530 nm [6] [8]. |
| Final Inoculum Concentration | ( 1 \times 10^3 ) to ( 3 \times 10^3 ) CFU/mL [8]. | |
| 2. Test Medium | Medium | RPMI-1640 with L-glutamine, without bicarbonate [6] [8]. |
| Buffering | 0.165 M MOPS buffer, pH 7.0 [8]. | |
| 3. Test Procedure | Drug Dilutions | Two-fold serial dilutions in a 96-well microtiter plate [9]. |
| Incubation | 28°C - 30°C for dermatophytes [8]; 35°C for yeasts (per CLSI M27). | |
| Duration | 4-5 days for dermatophytes [7]; 24-48 hours for Candida. | |
| 4. Endpoint Reading | Azoles, Griseofulvin | ~80% growth inhibition (IC-80) compared to drug-free control [7] [9]. |
| Terbinafine, Luliconazole | 100% growth inhibition (IC-100) [9]. | |
| 5. Quality Control | Strains | Candida parapsilopsis ATCC 22019, C. krusei ATCC 6258 [6] [8]. |
Figure 2: Broth microdilution workflow. Standardized steps for antifungal susceptibility testing (AFST) per CLSI guidelines.
Advanced formulation research is crucial for enhancing this compound efficacy. A 2023 study developed This compound-loaded Transethosomes (TEs), novel vesicles that combine advantages of ethosomes and transfersomes [10]. This formulation demonstrated:
This compound was first approved in the United States in 1983 and is currently approved globally for vulvovaginal candidiasis and topical fungal infections [4] [1] [2]. In China, it is still in the NDA/BLA phase as of 2023 [2].
Tioconazole is a broad-spectrum imidazole-derived antifungal agent primarily used for the treatment of superficial mycoses, including cutaneous fungal infections, vulvovaginal candidiasis, and onychomycosis. As a BCS Class II drug, this compound exhibits high permeability but poor aqueous solubility, making its delivery challenging and a focus of formulation development. The core principle of its topical pharmacokinetics is that systemic absorption is minimal following cutaneous or intravaginal administration, which underpins its favorable safety profile and low incidence of systemic adverse effects. This whitepaper provides a comprehensive review of this compound's pharmacokinetic properties, focusing on quantitative absorption data, distribution characteristics, and the experimental methodologies used to determine them, tailored for researchers and drug development professionals in the field [1].
The drug's antifungal activity stems from its dual mechanism of action: at low concentrations, it acts fungistatically by inhibiting the cytochrome P450-dependent enzyme lanosterol 14-α-demethylase, thereby disrupting ergosterol biosynthesis in fungal cell membranes. At higher concentrations, it exhibits a direct fungicidal effect through membrane damage [2] [1]. Recent research has explored novel delivery systems like transethosomal gels to enhance skin penetration while minimizing systemic exposure, addressing the challenge of bypassing the stratum corneum barrier for effective deep-skin fungal infections [3].
The following tables consolidate key pharmacokinetic parameters for this compound across various formulations and routes of administration, providing a clear overview of its absorption and distribution profile.
Table 1: Summary of Human Systemic Absorption Data for Topical this compound
| Formulation & Route | Dose | Mean Peak Plasma Concentration (Cmax) | Time to Cmax (Tmax) | Reference |
|---|---|---|---|---|
| Vaginal Ointment 6.5% (Single Dose) | 300 mg | 18 ng/mL | ~8 hours | [4] |
| Vaginal Cream 2% (28 days) | 100 mg/day | 11.5 ng/mL | Not Specified | [1] |
| Dermal Cream 1% (28 days) | 20 mg/day | 10.1 ng/mL | Not Specified | [4] [1] |
| Oral Formulation (Single Dose) | 500 mg | 1300 ng/mL | Not Specified | [4] |
Table 2: Animal and In Vitro Permeation Data
| Model System | Formulation | Key Finding | Reference |
|---|---|---|---|
| Guinea Pig (Abdominal Skin) | 28% this compound Solution | High concentration in stratum corneum; negligible percutaneous absorption | [5] |
| Guinea Pig (Abdominal Skin) | This compound Cream | Lower skin penetration than solution form; negligible systemic absorption | [5] |
| In Vitro/Ex Vivo | Transethosomal Gel (TCZ-TEs) | Significantly higher skin permeation vs. conventional formulations | [3] |
A definitive study investigating the percutaneous absorption and intracutaneous distribution of this compound provides a robust methodological framework [5].
Recent research has focused on advanced nanocarrier systems to enhance the cutaneous delivery of this compound [3].
The following diagram illustrates the dual antifungal mechanism of this compound and the experimental workflow for evaluating its topical formulations.
This compound's activity extends beyond antifungal effects, with recent studies revealing interactions with mammalian tubulin.
The pharmacokinetic data unequivocally demonstrates that topically applied this compound exhibits negligible systemic absorption, resulting in minimal plasma concentrations and a favorable safety profile for its approved indications. Its persistence at the site of application, particularly in the stratum corneum and vaginal fluid, allows for sustained local action [6] [5].
Future research directions should focus on:
The chemical synthesis of this compound involves a key reaction between an imidazole intermediate and a specific chlorinated side chain. A Chinese patent outlines a detailed synthesis method [1].
Synthesis pathway of this compound [1]
Detailed Experimental Protocol [1]:
After synthesis, the structure of this compound and its intermediates must be confirmed. Standard spectroscopic and analytical methods are employed [2].
Table: Standard Characterization Methods for Imidazole Derivatives
| Method | Purpose | Key Data Points |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm molecular structure and purity. | Chemical shifts (ppm) of protons, e.g., methyl group protons on the imidazole ring appear at ~3.98-4.01 ppm as a singlet [2]. |
| Mass Spectrometry (MS) | Determine molecular weight and confirm structure. | Molecular ion peak matching the calculated mass. |
| Elemental Analysis (EA) | Verify elemental composition (C, H, N, S). | Percentage of each element matches theoretical values within a small margin of error [2]. |
| Infrared Spectroscopy (IR) | Identify functional groups. | Characteristic absorption bands for functional groups. |
This compound's primary use is as a broad-spectrum antifungal agent, but recent research has uncovered potential applications.
Table: Biological Activity Profile of this compound
| Organism / Application | Reported Activity (MIC values) | Context & Findings |
|---|---|---|
| Fungi (General) | Broad-spectrum activity [3] | More active in vitro than miconazole against Candida spp., Cryptococcus neoformans, and dermatophytes [3]. |
| Mycobacterium tuberculosis | MIC: 1 μg/mL (H37Rv strain) [4] | Disrupts cell wall integrity and metabolic pathways; shows synergy with first-line anti-TB drugs [4]. |
| Breast Cancer (MCF-7 cells) | Synergistic with Doxorubicin [5] | Inhibits autophagy and PI3K/Akt/mTOR pathways, sensitizing cancer cells to chemotherapy [5]. |
| Candida albicans | Topical treatment effective [6] [3] | Formulated in Pickering emulsions for enhanced nail penetration in onychomycosis treatment [6]. |
This compound's antifungal activity stems from its inhibition of ergosterol biosynthesis [4]. It targets the enzyme lanosterol 14α-demethylase, which is crucial for converting lanosterol to ergosterol in fungi [6]. Depletion of ergosterol and accumulation of toxic sterol intermediates disrupts fungal cell membrane integrity and function [4].
Research also indicates that this compound can disrupt bacterial membranes and inhibit sterol biosynthesis in Mycobacterium tuberculosis, explaining its anti-TB activity [4]. Its anticancer effects are linked to the inhibition of autophagy and key signaling pathways like PI3K/Akt/mTOR [5].
Multi-target mechanisms of this compound [4] [6] [5]
Effective delivery is a challenge for topical treatments like onychomycosis therapy. A 2020 study developed a Pickering emulsion (PE) system stabilized by silica nanoparticles (SNPs) for co-delivering this compound and tea tree oil [6].
1. Introduction Tioconazole is an imidazole antifungal drug widely used in pharmaceutical products. The analysis of its organic impurities, as required by pharmacopeial standards like the United States Pharmacopeia (USP), is crucial for ensuring drug safety and quality. Traditional methods can be time-consuming and require large amounts of solvents. This application note details a modernized Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and determination of this compound and its related compounds (A, B, and C), demonstrating significant improvements in performance and throughput while adhering to USP guidelines [1].
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Instrumentation and Equipment
2.3. Detailed HPLC Conditions The core method for impurity separation uses the following conditions, which can be scaled according to the table in Section 3.1 [1].
2.4. Forced Degradation Studies A validated method includes subjecting this compound Active Pharmaceutical Ingredient (API) to forced degradation under conditions of acid/base hydrolysis, oxidation, thermal stress, and photolysis to demonstrate the method's stability-indicating capability [3].
3. Results and Discussion
3.1. Method Optimization and Scaling The original USP method for this compound impurities uses a 4.6 x 250 mm, 5 µm column with a 30-minute run time, consuming 30 mL of solvent per analysis [1]. By applying eXtended Performance (XP) columns with 2.5 µm particles and scaling the method within the allowable adjustments of USP Chapter <621>, significant improvements were achieved [1].
The table below summarizes the performance data for different column configurations:
Table 1: Comparison of HPLC Method Performance with Different Column Dimensions
| Parameter | Original USP Method | XP 4.6 x 150 mm, 2.5 µm | XP 4.6 x 100 mm, 2.5 µm |
|---|---|---|---|
| Column Dimension | 4.6 x 250 mm [1] | 4.6 x 150 mm [1] | 4.6 x 100 mm [1] |
| Particle Size | 5 µm [1] | 2.5 µm [1] | 2.5 µm [1] |
| Flow Rate | 1.0 mL/min [1] | 1.0 mL/min [1] | 1.0 mL/min [1] |
| Injection Volume | 25 µL [1] | 12 µL [1] | 8 µL [1] |
| Run Time | 30 minutes [1] | 17 minutes (43% reduction) [1] | 13 minutes (57% reduction) [1] |
| Solvent Usage | 30 mL [1] | 17 mL (43% reduction) [1] | 13 mL (57% reduction) [1] |
| L/dp Ratio | 50,000 [1] | 60,000 [1] | 40,000 [1] |
| Resolution (B & C) | Meets USP criteria [1] | 5% increase [1] | 15% decrease (but still acceptable) [1] |
3.2. Method Validation According to ICH guidelines, the developed HPLC method should be validated for the following parameters [3] [4]:
4. Workflow and Decision Pathway The following diagram illustrates the logical workflow for developing and scaling the this compound impurity method.
The determination of Tioconazole (TCZ) via charge-transfer (CT) complex spectrophotometry is based on its reaction with π-acceptors. This compound, an imidazole derivative, acts as an n-electron donor. It reacts with specific acceptors to form highly colored CT complexes that can be measured spectrophotometrically [1] [2].
The reaction between the drug (donor) and the acceptor occurs in methanol at room temperature, producing a complex with a distinct absorption maximum, allowing for sensitive and selective quantification [2] [3].
The table below summarizes the key parameters for determining this compound with different π-acceptors.
| π-Acceptor | Absorption Maximum (λmax, nm) | Beer's Law Range (μg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Stoichiometry (Drug:Acceptor) |
|---|---|---|---|---|
| Chloroanilic Acid (CA) [2] [3] | 530 | 10 – 250 | Not Specified | 1:1 |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [1] | 460 | 10 – 100 | Not Specified | Not Specified |
| Picric Acid [1] | 520 | 2 – 140 | Not Specified | Not Specified |
This protocol is adapted from published methods for the determination of this compound using Chloroanilic Acid (CA) as the acceptor [2] [3].
The method has been validated as per ICH guidelines, demonstrating satisfactory results for [2] [3]:
The following diagram illustrates the complete experimental workflow for the spectrophotometric determination of this compound.
1. Introduction Tioconazole (TCZ) is a broad-spectrum antifungal agent used in topical treatments. Its analysis in pharmaceutical dosage forms (e.g., ovules and nail lacquers) is crucial for quality control (QC). Raman spectroscopy is a non-destructive, vibrational technique that provides a molecular fingerprint of a substance, making it highly suitable for identifying and characterizing Active Pharmaceutical Ingredients (APIs) like TCZ directly in complex formulations with minimal sample preparation [1] [2]. This note details the application of Raman spectroscopy for TCZ analysis, based on current research.
2. Experimental Considerations and Protocol
The following protocol is adapted from methods described in recent scientific literature for the analysis of TCZ and similar compounds [1] [3].
2.1. Sample Preparation
2.2. Instrumental Configuration The table below summarizes typical instrumental parameters derived from research settings.
| Parameter | Recommended Setting | Notes and Alternatives |
|---|---|---|
| Excitation Wavelength | 785 nm | A common wavelength that helps reduce fluorescence, especially from biological contaminants [1] [2]. |
| Spectral Range | 200 - 2000 cm⁻¹ | Covers the fingerprint region essential for molecular identification [1] [3]. |
| Laser Power | Optimize to avoid sample degradation | Start with low power and increase. Microbial analysis often uses 10-25 mW [4]. |
| Exposure Time | 1-5 seconds | Adjust based on signal strength. Multiple accumulations improve signal-to-noise [3]. |
| Resolution | 4 - 8 cm⁻¹ | Sufficient for resolving characteristic bands of TCZ [1]. |
2.3. Experimental Workflow The general procedure for acquiring a Raman spectrum of TCZ is outlined in the following workflow.
3. Data Analysis and Interpretation
3.1. Characteristic Raman Bands of this compound The Raman spectrum of TCZ contains specific vibrational bands corresponding to its key functional groups. The table below lists the major bands as identified in research studies [1] [5].
| Raman Shift (cm⁻¹) | Tentative Vibrational Assignment | Molecular Group |
|---|---|---|
| ~1421 | Ring vibration | Imidazole ring |
| ~1591 | Ring vibration | Dichlorophenyl ring |
| ~1348 | Ring vibration | Dichlorophenyl ring |
| ~1208 | Ring vibration | Dichlorophenyl ring |
| ~1031 | Ring vibration | Chlorothiophene ring |
| ~833 | Ring vibration | Chlorothiophene ring |
| ~693 | Ring vibration | Chlorothiophene ring |
| ~594 | Ring vibration | Chlorothiophene ring |
3.2. Data Processing Workflow Raw spectral data requires processing before final interpretation. The recommended steps are visualized below.
4. Advanced and Emerging Applications
Near-infrared (NIR) spectroscopy has emerged as a powerful analytical technique in the pharmaceutical industry for real-time quality control and process monitoring. This non-destructive analytical method utilizes the spectral region between 780 and 2500 nanometers, where molecular bonds produce overtone and combination vibrations that provide chemical and physical information about samples. The fundamental advantage of NIR spectroscopy for pharmaceutical applications lies in its ability to analyze samples without extensive preparation, providing rapid results for timely decision-making in manufacturing environments. These characteristics make it particularly valuable for Process Analytical Technology (PAT) initiatives, which aim to enhance pharmaceutical manufacturing through real-time monitoring and control.
This compound (TCZ), a broad-spectrum imidazole antifungal agent, demonstrates significant activity against Candida albicans and other fungal species, making it valuable for topical treatment of superficial mycoses and vaginal candidiasis. Conventional quality control methods for this compound, including HPLC, infrared spectroscopy, and thin-layer chromatography, often require skilled manpower, significant organic solvents, and are time-consuming with limited suitability for real-time analysis. The transformative potential of NIR spectroscopy addresses these limitations by enabling rapid, non-destructive analysis of this compound in both bulk material and finished pharmaceutical dosage forms such as ovules and nail lacquers. This application note provides detailed protocols for implementing NIR spectroscopy methodologies that comply with regulatory guidelines for pharmaceutical quality control.
The foundation of a successful NIR method depends on appropriate instrument selection and sample handling protocols. For this compound analysis, Fourier Transform Near-Infrared (FT-NIR) spectrometers provide the required spectral resolution and stability for quantitative analysis. According to recent studies, the recommended spectral range for this compound analysis is 400-2500 nm, which captures the fundamental vibrational information related to its chemical structure [1]. For direct analysis of intact dosage forms, fiber-optic probes enable non-contact measurements while maintaining spectral quality. These probes can be implemented in various production settings, including inline monitoring of mixing processes or at-line verification of intermediate and final products.
Sample preparation protocols vary based on the pharmaceutical formulation being analyzed. For this compound raw material (bulk powder), approximately 700 mg should be placed in a circular quartz cell for solids analysis [1]. For semisolid formulations like TCZ ovules (containing 14.3% w/w TCZ in liquid and solid vaseline) and liquid formulations like TCZ nail lacquer (containing 28.0% w/w TCZ in ethyl acetate with undecylenic acid), approximately 1 mL of sample should be placed in a circular quartz cell for liquids [1]. To ensure representative sampling and sufficient signal-to-noise ratio, all samples should be measured in triplicate and averaged, with each measurement consisting of 7-20 scans depending on the required precision [1]. Crucially, NIR spectroscopy requires no additional sample treatment beyond presentation in appropriate containers, highlighting its advantage as a green analytical technique that minimizes solvent usage and waste generation.
Table: Optimal Spectral Acquisition Parameters for this compound Formulations
| Parameter | Bulk Powder | Ovules | Nail Lacquer |
|---|---|---|---|
| Spectral Range | 400-2500 nm | 400-2500 nm | 400-2500 nm |
| Number of Scans | 7 | 20 | 20 |
| Resolution | 4 cm⁻¹ | 4 cm⁻¹ | 4 cm⁻¹ |
| Measurement Mode | Reflectance | Transflectance | Transflectance |
| Temperature Control | 30°C | 30°C | 30°C |
| Sample Replicates | 3 | 3 | 3 |
The complexity of NIR spectral data necessitates multivariate analysis to extract meaningful chemical information. For this compound quantification, Partial Least Squares (PLS) regression has proven highly effective for developing robust calibration models that correlate spectral variations with component concentrations [2] [3]. The model development process begins with collecting spectra from calibration samples with known this compound concentrations that span the expected range in production samples. For a typical this compound nail lacquer containing 28.0% w/w API, the calibration set should include samples ranging from approximately 20-35% w/w to account for expected manufacturing variability [1].
Critical spectral preprocessing techniques must be applied to minimize non-chemical spectral variations while enhancing the chemical signal. The recommended preprocessing sequence includes: (1) Standard Normal Variate (SNV) transformation to reduce scattering effects from particle size differences; (2) Savitzky-Golay first derivative (with 5-point smoothing and second-order polynomial) to resolve overlapping peaks and eliminate baseline shifts; and (3) Mean Centering to improve model stability. Following preprocessing, the dataset should be divided using a Kennard-Stone algorithm to ensure representative selection of calibration (70-80%) and validation (20-30%) sets. Optimal model complexity should be determined through cross-validation, selecting the number of latent variables that minimizes the Root Mean Square Error of Cross-Validation (RMSECV) without overfitting.
Table: Acceptance Criteria for this compound NIR Method Validation
| Validation Parameter | Acceptance Criteria | Typical Values for TCZ |
|---|---|---|
| Range | 80-120% of target concentration | 20-35% w/w (nail lacquer) |
| Linearity (R²) | ≥ 0.990 | 0.995-0.999 |
| Accuracy (% Recovery) | 98-102% | 99-101% |
| Precision (RSD) | ≤ 2% | 0.5-1.5% |
| RMSECV | < 2% of target concentration | 0.2-0.5% w/w |
| RPD | > 3 | 4-8 |
| SEC | < 2% of target concentration | 0.3-0.6% w/w |
Comprehensive model validation must demonstrate that the NIR method is fit for its intended purpose following ICH guidelines. The Residual Predictive Deviation (RPD), calculated as the ratio of the standard deviation of the reference data to the Standard Error of Prediction (SEP), should exceed 3 for quality control applications [3]. For this compound analysis, successful models typically achieve RPD values of 4-8, indicating robust predictive ability [1]. The validation process should also include an external test set with samples not included in model development to verify real-world performance. Additionally, the model must be monitored for model drift over time through periodic analysis of control samples, with recalibration performed when prediction errors exceed established control limits.
Purpose: To quantify this compound content in nail lacquer formulations (28.0% w/w target) using NIR spectroscopy with minimal sample preparation.
Materials and Equipment:
Procedure:
Troubleshooting: If sample evaporation is suspected (shift in ethyl acetate peaks), analyze a fresh aliquot. For heterogeneous samples, increase the number of replicates or implement mixing between measurements.
Purpose: To verify the identity of this compound raw material using NIR spectroscopy and multivariate classification.
Materials and Equipment:
Procedure:
Implementing NIR spectroscopy for online quality control of this compound requires careful integration into the manufacturing workflow. For nail lacquer production, the optimal configuration includes a fiber-coupled NIR probe installed directly in the mixing vessel to monitor drug concentration throughout the compounding process. This enables real-time assessment of homogeneity and detection of potential segregation before the product is filled into final containers. The system should be calibrated to detect this compound concentrations within ±5% of the target value, with automated alerts triggered when measurements fall outside established control limits (typically ±3% of target concentration). For ovule production, a transflectance probe positioned after the filling station can provide 100% product verification without compromising packaging integrity.
The data acquisition frequency should be optimized based on process criticality and risk assessment. For critical process parameters like active ingredient concentration, continuous monitoring (every 30-60 seconds) is recommended during the mixing phase. For final product verification, a single measurement per unit is sufficient. All spectral data and predictions should be automatically recorded in a secure database with audit trail functionality to meet regulatory requirements. The implementation should include routine performance verification using standardized reference materials to ensure continuous reliability of the NIR methods throughout their lifecycle.
Process Analytical Technology (PAT) implementation for this compound manufacturing enables real-time release testing and enhanced process understanding. The NIR system can be integrated with process control software to automatically adjust manufacturing parameters when deviations are detected. For example, if this compound concentration in the nail lacquer mixing tank falls below the lower control limit, the system can trigger the addition of more active ingredient without operator intervention. This closed-loop control strategy significantly reduces batch rejection rates and improves overall manufacturing efficiency.
Table: NIR Application Points in this compound Manufacturing
| Manufacturing Stage | Application | Measurement Mode | Control Strategy |
|---|---|---|---|
| Raw Material Receiving | Identity testing | Reflectance | Material approval/rejection |
| Compounding | Concentration monitoring | Transflectance | Automated ingredient adjustment |
| Mixing | Homogeneity assessment | Transflectance | Mixing time optimization |
| Filling | Final product verification | Transflectance | 100% quality verification |
| Stability Studies | Degradation monitoring | Reflectance | Shelf-life determination |
The implementation of NIR methods for pharmaceutical quality control must adhere to regulatory guidelines outlined in international standards. The European Medicines Agency (EMA) guideline "The use of near infrared spectroscopy by the pharmaceutical industry and the data requirements for new submissions and variations" provides specific recommendations for NIRS procedure validation and lifecycle management [4]. Similarly, the U.S. Food and Drug Administration (FDA) emphasizes method robustness and model maintenance in Process Analytical Technology (PAT) guidance documents.
A comprehensive method validation package should include: (1) Design of Experiments (DoE) approach for establishing calibration models; (2) Robustness testing evaluating the impact of minor method variations; (3) Specificity demonstration proving the method can distinguish this compound from potential interferents; and (4) Stability assessment of the model performance over time. For regulatory submissions, the NIRS procedure scope must be clearly defined, including all intended applications and any limitations. During routine use, a lifecycle management program should be implemented, including periodic model performance verification and procedures for model updates when process or formulation changes occur.
NIR spectroscopy represents a transformative approach to quality control in this compound pharmaceutical products, offering significant advantages over traditional analytical methods. The non-destructive nature, minimal sample preparation, and rapid analysis capabilities enable real-time decision-making throughout the manufacturing process. When properly validated and implemented according to regulatory guidelines, NIR methods provide accurate and precise quantification of this compound in various dosage forms while supporting the principles of Quality by Design (QbD) and Process Analytical Technology (PAT). The protocols outlined in this application note provide a foundation for successful implementation, from initial method development through routine manufacturing control and continuous improvement.
As the pharmaceutical industry continues to embrace advanced analytics and process automation, NIR spectroscopy is poised to play an increasingly vital role in quality assurance. The ongoing miniaturization of NIR instruments further expands possibilities for decentralized testing and point-of-use applications, potentially revolutionizing quality control paradigms in pharmaceutical manufacturing. For this compound and other antifungal formulations, these advancements promise enhanced product quality, reduced manufacturing costs, and ultimately, more reliable patient therapies.
While a complete, detailed laboratory protocol for a simple this compound cream is not available in the searched sources, a patent for a vaginal ointment provides some insight into formulation components and a high-level preparation process [1].
Table 1: Exemplary Composition of a this compound Vaginal Ointment [1]
| Component Category | Example Ingredient | Function |
|---|---|---|
| Active Ingredient | This compound (1-3% w/w) | Antifungal Agent |
| Ointment Base | Vaseline, Liquid Paraffin, Glycerol | Vehicle/Carrier |
| Penetration Aid | Menthol | Enhances skin absorption |
| Preservative | Benzoic Acid, Sorbic Acid | Prevents microbial growth |
| Other Excipients | Polyethylene Glycol 600, Ethyl Cellulose | Stabilizers, Thickeners |
The preparation method, as described, involves several key steps [1]:
A 2020 study presents a nanotechnological approach to formulate this compound Pickering Emulsions (PEs) for the topical treatment of onychomycosis (nail fungus). This formulation offers a potentially more effective alternative to conventional creams or lacquers by providing better nail penetration and targeted drug delivery [2].
The goal is to create an oil-in-water (o/w) emulsion stabilized by solid silica nanoparticles (SNPs) instead of traditional surfactants. This system combines this compound (TIO) with Melaleuca alternifolia (Tea Tree) essential oil (MA EO), which exhibits a proven synergistic antifungal effect [2].
Table 2: Composition of this compound Pickering Emulsion [2]
| Component | Chemical/Description | Function in Formulation |
|---|---|---|
| Oil Phase | Melaleuca alternifolia Essential Oil (MA EO) | Solvent for TIO; Synergistic antifungal agent |
| Active Ingredient | This compound (TIO) | Broad-spectrum antifungal drug |
| Stabilizing Particles | Hydrophobically-modified Silica Nanoparticles (SNPs) | Irreversibly adsorb at oil-water interface to stabilize emulsion droplets |
| Aqueous Phase | Deionized Water | Continuous phase of the o/w emulsion |
The experimental procedure is visualized in the following workflow and described in detail thereafter.
Step 1: Synthesis and Modification of Silica Nanoparticles (SNPs)
Step 2: Preparation of the Drug-Loaded Oil Phase
Step 3: Formation of Pickering Emulsion (PE)
Step 4: Characterization and In-Vitro Evaluation
Critical parameters from the research are summarized below for easy comparison and replication.
Table 3: Key Technical Parameters and Findings [2]
| Parameter | Condition/Result | Significance |
|---|---|---|
| SNP Size | 20 nm, 50 nm, 100 nm | Influences droplet size and stability of PEs |
| SNP Hydrophobicity | Partially hydrophobic (surface-modified) | Essential for effective adsorption and stabilization |
| MA EO Main Components | p-cymene (35.2%), terpinene-4-ol (32.5%) | Contributes to antifungal activity |
| Antifungal Effect | Significant synergy between TIO and MA EO | Overcomes resistance, enhances efficacy |
| Formulation Superiority | PEs > Conventional Emulsions > Ethanolic Solution | PEs provide better drug delivery and antifungal performance |
While traditional cream formulations for this compound rely on standard semi-solid manufacturing techniques, recent research highlights the significant potential of advanced nanocarrier systems. The Pickering emulsion platform, utilizing silica nanoparticles and synergistic essential oils, represents a promising direction for enhancing the efficacy and targeted delivery of this compound in challenging topical infections like onychomycosis.
Here are the most effective strategies to minimize or eliminate peak tailing, based on troubleshooting guides and specific applications for this compound.
| Solution Strategy | Implementation Example / Specific Recommendation | Key Parameters / Notes |
|---|---|---|
| Operate at Lower pH | Use mobile phase pH ≤ 3.0 [1] [2] [3]. | Suppresses ionization of acidic silanol groups on silica stationary phase. Use columns stable at low pH (e.g., Agilent ZORBAX Stable Bond) [1]. |
| Use a Highly Deactivated Column | End-capped columns [1] [4], Type B silica [3], hybrid [2] [3], or charged surface hybrid (CSH) phases [5]. | Modern, high-purity silica with reduced trace metal content minimizes unwanted interactions [2] [3]. A "low silanol activity" C18 column has been shown effective for this compound [6]. |
| Optimize Mobile Phase | Increase buffer concentration (>20 mM) [2] or use ion-pairing agents [7]. | Helps mask residual silanol interactions. For MS compatibility, phosphoric acid can be replaced with formic acid [6]. |
| Check for Column/Void Issues | Reverse the column and flush with strong solvent [1] [4]. | Addresses voids at column inlet or partially blocked inlet frits. Use in-line filters and guard columns for prevention [1]. |
| Avoid Mass Overload | Dilute the sample 10-fold and re-inject [1] [4]. | If peak shapes improve, reduce absolute sample amount or volume injected, or use a higher-capacity stationary phase [1]. |
This approach is based on a general strategy for basic compounds and a specific application for this compound [1] [6].
Based on a USP method modernization for this compound, this protocol uses eXtended Performance (XP) columns with smaller (2.5 µm) particles on HPLC instrumentation, adhering to USP <621> guidelines [5].
This workflow will help you diagnose and fix peak tailing problems in a logical sequence.
The dominant cause is unwanted secondary interactions between the basic functional groups of the analyte and ionized, acidic silanol (Si-OH) groups on the surface of the silica-based stationary phase [1] [3] [7]. At a mobile phase pH above approximately 2.5, these silanols become negatively charged and can strongly interact with positively charged basic compounds, causing part of the analyte molecules to be retained longer, which results in a tailing peak.
Yes, in some cases. One research article on a this compound HPLC assay noted that severe peak tailing interfered with the assay of two impurities. They found that changing the detection wavelength was a means to discriminate against this interference, which helped enhance resolution [8].
1. Under what stress conditions is Tioconazole known to degrade? Current research indicates that this compound degrades under thermal stress. Unlike some other antifungals, a dedicated study specifically identifying its oxidative or photolytic degradation products was not available in the search results.
2. What analytical techniques are recommended for characterizing this compound and its stability? A combination of thermal, spectroscopic, and diffraction techniques provides a comprehensive characterization [1]. The table below summarizes suitable methods for different sample types.
| Technique | Usefulness for Bulk Powder | Usefulness for Ovules | Usefulness for Nail Lacquer |
|---|---|---|---|
| DSC / TGA | Effective | Effective | Not Specified |
| X-ray Diffraction (XRD) | Effective | Effective | Not Specified |
| FTIR-ATR | Effective | Less Effective | Most Appropriate |
| Raman Spectroscopy | Effective | Effective | Less Effective |
| NIR Spectroscopy | Effective | Effective | Most Appropriate |
| NMR | Effective for structure elucidation | Not Specified | Not Specified |
> Important Note for Researchers: The methodologies referenced above are based on a 2018 publication [1]. You should always verify these protocols against the most recent literature and your internal quality standards before implementation.
The following diagram outlines a general workflow for the identification and characterization of this compound, integrating the techniques mentioned in the FAQs.
1. Thermal Analysis Protocol (DSC & TGA) This protocol determines the melting point, enthalpy, and thermal degradation profile of this compound [1].
2. Spectroscopic Identification Protocol (FTIR-ATR) This method provides a molecular fingerprint for this compound identification, especially in nail lacquer formulations [1].
The International Council for Harmonisation (ICH) has modernized its approach to analytical procedures, shifting from a one-time validation event to a continuous lifecycle model [1]. This is governed by two key guidelines:
The flowchart below illustrates the analytical procedure lifecycle under this enhanced approach.
Q1: What are the essential validation parameters for a Tioconazole HPLC method according to ICH Q2(R2)? For a stability-indicating HPLC method for this compound, you must validate the parameters listed in the table below [5] [1]. These ensure your method is accurate, precise, and specific for its intended use.
| Validation Parameter | Definition & Methodology for this compound Assay | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness to true value. Assess via spike recovery in placebo or standard addition for drug product [5]. | Recovery of 98–102% for API [5]. |
| Precision | Repeatability: Multiple injections of homogeneous sample [5]. | RSD < 2.0% for peak area (system precision); RSD < 3.0% for analysis repeatability [5]. |
| Intermediate Precision: Inter-day, inter-analyst, inter-instrument variation [1]. | No significant variation found. | |
| Specificity | Ability to measure this compound unequivocally amid impurities, degradants, or excipients. Proven via forced degradation studies and peak purity analysis (PDA or MS) [5]. | Baseline separation (Resolution ≥ 1.5) of all critical peaks; Peak purity passes [5]. |
| Linearity & Range | Linearity: Direct proportionality of response to concentration. Prepare standard solutions at 5+ levels [1]. | Correlation coefficient (r) > 0.999 [5]. |
| Range: Interval from LOQ to 120% of test concentration demonstrating suitable linearity, accuracy, and precision [1]. | e.g., 50-150% of assay concentration. | |
| LOD & LOQ | LOD: Lowest detectable amount. Based on S/N (~3:1) [1]. | S/N ≥ 3. |
| LOQ: Lowest quantifiable amount with accuracy and precision. Based on S/N (~10:1) and RSD ≤ 20% at that level [1] [4]. | S/N ≥ 10; RSD ≤ 20%. | |
| Robustness | Capacity to remain unaffected by small, deliberate method parameter variations. Evaluated via Design of Experiments (DoE) [6] [4]. | Method meets system suitability despite variations. |
Q2: A common issue is variable resolution between this compound and a critical impurity. How can I troubleshoot this? This is a classic symptom of a method operating in a non-robust region. The enhanced approach in ICH Q14 is ideal for solving it.
Q3: How do I manage changes to an already-validated this compound method? The lifecycle management concept in ICH Q12 and Q14 provides a structured path for this.
| Issue | Potential Root Cause | Investigation & Resolution Protocol |
|---|
| Poor Peak Shape | - Column degradation (pH/temp)
The table below summarizes the main spectroscopic techniques used for tioconazole in different dosage forms, along with key considerations for sample preparation [1]:
| Technique | Recommended Dosage Form | Sample Preparation Core Considerations |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Bulk powder, Ovules | Sample mass: ~2 mg for API, ~5-6 mg for commercial products. Use closed aluminum pans with a pinhole. Heating rate: 10°C/min [1]. |
| Thermogravimetry (TG) | Bulk powder, Ovules | Sample mass: ~8 mg. Heating rate: 10°C/min under nitrogen atmosphere (30 mL/min) to avoid thermo-oxidative reactions [1]. |
| Fourier Transform Infrared (FTIR-ATR) | Bulk powder, Nail lacquer | Standardize the amount of sample (~20 mg), pressure, and temperature (30°C). Diamond ATR crystal is used. Average 20 scans at 4 cm⁻¹ resolution [1]. |
| Near Infrared (NIR) Spectroscopy | Bulk powder, Ovules, Nail lacquer | Solid samples: 700 mg in a quartz cell. Liquid/semi-solid: 1 mL in a liquid cell. Average of 7 scans. Measure in triplicate [1]. |
| Raman Spectroscopy | Bulk powder, Ovules | Samples (~1 cm³) are placed in closed glass vials. Laser excitation: 785 nm. Spectral range: 2875–230 cm⁻¹ [1]. |
| X-ray Diffraction (XRD) | Bulk powder, Ovules | Solid samples: 500 mg. Liquid/semi-solid: 1 mL. Scanning region: 2θ between 5° and 40° at a rate of 0.02°/s [1]. |
Sample preparation is critical, as it accounts for a significant percentage of analytical errors [2]. Here are common mistakes to avoid across different techniques:
| Error Category | Specific Mistakes & Impacts | Best Practices to Avoid Errors |
|---|
| General Sample Prep | Inadequate Grinding: Large particles scatter light, causing sloping baselines and distorted peaks (Christiansen effect) [3]. Incorrect Concentration: Too much sample causes total absorption (saturated peaks); too little gives weak signals [3]. | Grind solids to fine, uniform powder. Optimize sample concentration to avoid saturation or excessive noise [2]. | | IR Spectroscopy | Thick Sample Films: Causes 0% transmittance, broad/flat-topped peaks [3]. Water Contamination: Strong broad peak ~3200-3500 cm⁻¹ obscures O-H/N-H signals [3]. Residual Solvent: Solvent peaks appear in spectrum, overwhelming sample data [3]. | Ensure thin, capillary-like films for liquids. Use dry solvents/materials. Dry samples completely to eliminate solvent [3]. | | Raman Spectroscopy | Incorrect Processing Order: Normalizing spectra before background correction introduces bias [4]. Skipping Calibration: Wavelength drifts are misinterpreted as sample changes [4]. | Follow correct data pipeline: cosmic spike removal > calibration > baseline correction > normalization [4]. | | Spectrophotometry (UV-Vis) | Stray Light: Causes non-linear response and inaccurate absorbance, especially at high values [5]. Incorrect Wavelength Calibration: Results in shifted absorption maxima [5]. | Use holmium oxide or didymium filters for wavelength checks. Employ cutoff filters to test for stray light [5]. |
This protocol is suitable for this compound bulk powder and ovules [1].
This protocol is suitable for this compound bulk powder and nail lacquer formulations [1].
The following diagram illustrates the general decision-making process for selecting a characterization technique based on your sample type and analysis goals:
The data analysis pipeline for Raman spectroscopy, in particular, must be followed in a strict sequence to avoid common mistakes and overfitting. The workflow is as follows [4]:
The table below compares the key analytical techniques suitable for monitoring tioconazole in bulk material and pharmaceutical formulations.
| Analytical Technique | Key Application in this compound Monitoring | Notable Advantages | Key Parameters/Findings |
|---|---|---|---|
| HPLC (Organic Impurities) | Separation and quantification of this compound and its related compounds (A, B, C) [1]. | High selectivity for impurity profiling; methods can be optimized for throughput [1]. | Original USP method: 4.6 x 250 mm, 5 µm column, 30 min run time [1]. |
| FTIR-ATR Spectroscopy | Identification of this compound in bulk material and nail lacquer formulations [2]. | Non-destructive, no sample preparation, eco-friendly, suitable for online analysis [2]. | Effective for direct analysis of complex samples like nail lacquer [2]. |
| NIR Spectroscopy | Identification of this compound in bulk material, ovules, and nail lacquer [2]. | Non-destructive, no sample preparation, eco-friendly, suitable for online analysis [2]. | Ideal for online process analysis of solid and semi-solid dosage forms [2]. |
| Raman Spectroscopy | Identification of this compound in bulk material and ovules [2]. | Non-destructive, no sample preparation, eco-friendly, suitable for online analysis [2]. | Effective for direct analysis of complex samples like ovules [2]. |
| DSC & Thermogravimetry | Determination of melting point, purity, stability, and degradation profile [2]. | Reveals key physicochemical properties like polymorphism and stability [2]. | Melting point: 82.8 °C; Degradation onset: ~297.8 °C [2]. |
| Microbiological Assay | Quantitative determination of this compound in pure form and pharmaceutical formulations [3]. | Measures biological activity directly. | Utilizes agar disk diffusion technique and measures inhibition zones [3]. |
| Charge-Transfer Spectrophotometry | Quantitative determination of this compound in pure form [3]. | High sensitivity. | Forms complex with chloranilic acid; measured at 530 nm [3]. |
This protocol, adapted from the USP monograph, details the separation of this compound from its related compounds and how to optimize it for faster analysis [1].
Optimization via USP <621> Guidelines: You can significantly reduce the 30-minute run time by using columns with smaller particle sizes while staying within USP <621> guidelines [1].
For rapid, non-destructive identification and quality control, spectroscopic methods are highly effective. The following workflow outlines a strategic approach for method selection and validation.
A: You can leverage the allowances in USP General Chapter <621> to modernize the method [1]. By switching from a 5 µm column to a 2.5 µm particle size column (e.g., XSelect CSH C18), you can reduce run times and solvent consumption by up to 57% while maintaining resolution between critical impurity pairs. The guidelines permit a -50% change in particle size and a ±70% change in column length [1].
A: The "best" technique depends on the formulation [2]:
A: A microbiological assay using the agar disk diffusion technique is appropriate. This method measures the zone of inhibition around a disk containing the sample against standard organisms, allowing for the quantitative determination of this compound's potency in both pure form and formulations [3].
A: The key thermal properties of this compound bulk powder are [2]:
| Delivery System | Key Components / Technique | Key Performance Findings | Reference |
|---|
| Tioconazole Emulgel | Carbopol 934, Xanthan Gum | • Drug Release: Up to 59.11% in 8 hours (F1 formulation). • Release Kinetics: Best fit for Higuchi model (R²=0.998), indicating diffusion-controlled release. • Antifungal Activity: Zone of inhibition similar to marketed cream. | [1] | | This compound Nail Lacquer | Thioglycolic Acid, Urea H₂O₂, Ethyl Cellulose | • Drug Permeation: 64.93% cumulative drug release at 8 hours with thioglycolic acid. • Release Kinetics: All formulations followed first-order kinetics. • Best Formulations: F3 and F4 showed higher release rates. | [2] | | Laser-Assisted Delivery | Fractional CO₂ Laser + Topical this compound | • Clinical Improvement: Significant reduction in Onychomycosis Severity Index (OSI) score (16.17 to 10.92). • Mycological Cure: 44.4% tested negative post-treatment. | [3] | | Combination Physical Therapy | Fractional CO₂ Laser + Photodynamic Therapy (PDT) | • Mycological Cure: 86.7% tested negative for onychomycosis. • Clinical Cure: 26.7% achieved full nail clearance. | [4] |
Here are the detailed methodologies for the emulgel and laser-assisted delivery studies, which you can adapt for your experiments.
This protocol is adapted from the study on emulgel formulation [1].
This protocol is based on the clinical trial combining fractional CO₂ laser with topical this compound [3].
The following diagrams outline the core mechanism of this compound and the workflow for developing and testing an optimized topical formulation.
This diagram illustrates how this compound works at a cellular level to combat fungal infections [5].
(Diagram: this compound disrupts fungal cell membrane synthesis by inhibiting a key enzyme, leading to cell death.)
This diagram provides a high-level overview of the process for developing and evaluating an optimized topical this compound delivery system, synthesizing methodologies from the search results [1] [2] [3].
(Diagram: A streamlined workflow for developing topical this compound systems, from formulation to efficacy testing.)
Q: The drug release from my this compound emulgel is lower than expected. What could be the issue?
Q: How can I significantly improve the transungual (through the nail) permeation of this compound?
Q: Are there any emerging combination therapies that can boost the efficacy of topical this compound?
This table summarizes the fundamental profiles of the three imidazole antifungals.
| Feature | Tioconazole | Clotrimazole | Miconazole |
|---|---|---|---|
| Primary Approved Use | Vulvovaginal candidiasis (single-dose) [1] | Cutaneous & mucosal candidiasis; various tinea infections [1] | Cutaneous & mucosal candidiasis; various tinea infections [2] |
| Availability | Over-the-counter (OTC) [1] | Prescription & OTC [1] | Prescription & OTC [2] |
| Common Formulations | Vaginal ointment [1] | Topical cream, solution; vaginal cream [1] | Topical cream, powder, spray; vaginal suppository/cream; buccal tablet [2] |
| User Rating (Drugs.com) | 4.2/10 (n=1697) [1] | 8.5/10 (n=33) [1] | Information missing |
| Pregnancy Category | C (Risk cannot be ruled out) [1] | B (No proven risk in humans) [1] | Information missing |
The available data for these drugs comes from different study types and timeframes, making direct comparisons challenging.
This compound vs. Clotrimazole: A 1986 randomized clinical trial compared a single dose of 6.5% this compound ointment with a 3-day course of 100 mg clotrimazole vaginal tablets for vulvovaginal candidiasis [3].
In Vitro & Pharmacokinetic Data:
Miconazole's Multimodal Mechanism: While direct efficacy comparisons are scarce, miconazole's mechanism is notably complex. Beyond inhibiting ergosterol synthesis, it has additional effects:
All three drugs belong to the imidazole class and share a primary mechanism, but with nuanced differences.
The core mechanism shared by all azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase (Erg11p). This cytochrome P450 enzyme is essential for converting lanosterol to ergosterol, the main sterol in the fungal cell membrane [7] [8]. Inhibition leads to:
The following diagram illustrates this primary pathway and the site of azole inhibition.
For researchers and drug development professionals, the key takeaways are:
The choice between these agents in a clinical or research setting depends on the specific requirements, such as desired dosing regimen, local tolerability, the challenge of biofilm-associated infections, and the need for a potentially broader mechanistic approach.
The table below summarizes the in vitro antifungal activity of this compound against various fungal organisms, with data compiled from multiple studies.
| Fungal Organism | This compound Activity (MIC range) | Comparative Drugs (MIC range) | Key Findings |
|---|---|---|---|
| Candida spp. [1] [2] | ≤ 0.06 - 0.125 µg/mL (vs C. albicans) [1] | Miconazole: 0.25 - 0.5 µg/mL [1] | This compound was 2 to 8 times more active than miconazole against Candida albicans [1]. |
| Torulopsis glabrata [1] | 0.125 µg/mL [1] | Miconazole: 0.25 µg/mL [1] | This compound showed higher activity than miconazole [1]. |
| Cryptococcus neoformans [1] | 0.5 µg/mL [1] | Miconazole: 2.0 µg/mL [1] | This compound was 4 times more active than miconazole [1]. |
| Dermatophytes [3] | Geometric Mean MIC: 0.23 µM [3] | Clotrimazole: 0.28 µM; Ketoconazole: 0.22 µM; Terbinafine: 0.006 µM [3] | Activity was similar to other azoles but less potent than the allylamine, terbinafine [3]. |
| Aspergillus spp. [1] | Similar to miconazole [1] | Miconazole [1] | Both agents showed similar activity against Aspergillus [1]. |
A separate study of 17 antifungal drugs against dermatophytes provides a detailed comparison of Minimum Inhibitory Concentration (MIC) values, further illustrating this compound's position among topical and systemic agents [3].
| Drug | Geometric Mean MIC (µM) | Drug Class |
|---|---|---|
| Tolnaftate | 0.026 | Thiocarbamate |
| Amorolfine | 0.11 | Morpholine |
| Terbinafine | 0.006 | Allylamine |
| This compound | 0.23 | Imidazole |
| Ketoconazole | 0.22 | Imidazole |
| Clotrimazole | 0.28 | Imidazole |
| Miconazole | 0.43 | Imidazole |
| Itraconazole | 0.23 | Triazole |
| Voriconazole | 0.09 | Triazole |
| Fluconazole | 20.57 | Triazole |
The comparative data is derived from standardized laboratory methodologies. Here are the key experimental protocols used in the cited studies.
This is a reference method for antifungal susceptibility testing [4] [3].
This protocol tests the ability of a drug to kill fungi, not just inhibit their growth [2].
This compound's antifungal activity is primarily due to its multimodal mechanism of action, which is illustrated below.
The diagram shows two primary mechanisms:
The following table summarizes the core experimental findings from a 1984 study that investigated the growth-phase-dependent fungicidal activity of these azole drugs against Candida albicans and Candida parapsilosis [1].
| Feature | This compound | Ketoconazole | Miconazole |
|---|---|---|---|
| Drug Class | Imidazole | Imidazole | Imidazole |
| Activity against Late-Logarithmic Phase Cells | Effective (Rapid 2- to 3-log reduction in CFU/mL) | Not Specified in Abstract | Effective (Rapid 2- to 3-log reduction in CFU/mL) |
| Activity against Stationary Phase Cells | Effective (Similar reduction as for logarithmic phase) | Not Effective | Not Effective |
| Growth Phase Dependency | Independent | Dependent | Dependent |
| Proposed Clinical Implication | Superior performance in comparative studies | -- | -- |
> Note: The data in this table is from 1984. The field of antifungal drug development has likely advanced significantly since this research was published, and more recent studies may provide updated comparisons.
The methodology from the cited study is outlined below [1]:
While the search results do not provide a specific signaling pathway for this compound's action, they detail how the human innate immune system recognizes and responds to Candida albicans, which is crucial for clearing an infection. The following diagram illustrates this process.
This diagram shows how immune cells sense Candida albicans through Pattern Recognition Receptors (PRRs) that bind to fungal Pathogen-Associated Molecular Patterns (PAMPs) on the cell wall [2]. This recognition triggers an intracellular signal transduction cascade involving kinases like Src and Syk, leading to the activation of transcription factors and the initiation of powerful anti-fungal immune responses [2].
The following data is based on a one-year clinical trial from 1987 that involved patients with bilateral toenail infections caused by Trichophyton rubrum [1].
| Therapy | Clinical & Mycological Remission Rate | Key Study Parameters |
|---|
| Griseofulvin + Tioconazole (28% nail solution) | 69% | - Duration: 1-year trial
This study demonstrated that adding topical this compound to an oral griseofulvin regimen significantly improved treatment outcomes compared to griseofulvin alone, suggesting promise for patients with limited success on oral antifungals [1].
For a deeper understanding, here are the methodological details and modern context of this combination.
Detailed Experimental Protocol: The 1987 study was a one-year trial involving patients with bilateral toenail onychomycosis (affecting both feet) caused by the dermatophyte Trichophyton rubrum. The experimental group was treated with oral griseofulvin combined with a 28% this compound nail solution. The control group received the same oral griseofulvin regimen but with a placebo nail solution (the base formula without the active this compound) [1]. The primary outcomes measured were clinical and mycological remission.
Mechanism of Action: The two drugs work through distinct, non-competing mechanisms, which can explain their synergistic effect.
The diagram below illustrates how these two mechanisms target different cellular processes.
While the historical data is valuable, it's important to view it within the modern therapeutic landscape.
Griseofulvin's Current Status: Griseofulvin is now rarely used as a first-line treatment for onychomycosis due to its lower efficacy, longer treatment duration, and higher recurrence rates compared to newer oral antifungals like terbinafine and itraconazole [4] [5]. One study reported mycological cure rates for griseofulvin as low as 29% for toenails [4].
Role of Combination Therapy: Current guidelines suggest that combination therapy (often involving an oral and a topical agent) can be a useful strategy. It may be reserved as a second-line option for complex cases, such as for patients with poor prognostic factors or those who have failed monotherapy, due to the potential for synergistic effects and preventing resistance [6] [5].
Modern Topical Alternatives: Other topical antifungals are now more commonly referenced in guidelines and research, including efinaconazole, tavaborole, and amorolfine, which are often studied in combination with oral therapies [4] [7] [6].
| Trial Aspect | This compound 1% Cream | Econazole Nitrate 1% Cream |
|---|---|---|
| Study Design | Double-blind, comparative clinical trial [1] | Double-blind, comparative clinical trial [1] |
| Patients Evaluated | 29 [1] | 31 [1] |
| Dosing Regimen | Twice daily [1] | Twice daily [1] |
| Treatment Duration | Mean 40 days (range: 12-68) [1] | Mean 38 days (range: 17-101) [1] |
| Clinical & Mycologic Cure Rate | 93.1% (27/29 patients) [1] | 93.5% (29/31 patients) [1] |
| Relapse Rate (6-week follow-up) | 0% (All assessed patients remained cured) [1] | 0% (All assessed patients remained cured) [1] |
| Key Tolerability Findings | Generally acceptable; some staining reported [1] | Generally acceptable; some staining and one case of mild pruritus [1] |
For research reproducibility, the core methodology of the key trial is outlined below.
Although the search results do not detail the specific signaling pathways for these drugs, this compound and econazole are both members of the imidazole class of antifungal agents. The following diagram illustrates their shared mechanism of action at the cellular level.
This shared mechanism explains the comparable high efficacy observed in clinical trials. Beyond the direct comparison, other studies support the effectiveness of this compound:
| Feature | Microbiological Assay (Agar Disk Diffusion) | Spectrophotometric Assay (Charge Transfer Complex) |
|---|---|---|
| Principle | Measures zone of inhibition of C. albicans growth [1] [2] | Measures absorbance of a complex formed with Chloranilic Acid at 530 nm [1] [3] |
| What it Quantifies | Bioactive potency [2] | Total chemical content [2] |
| Key Performance Metrics | Sensitivity of microbial isolates; Linear correlation between zone size and log(concentration) [2] | Molar absorptivity & formation constant; Linear range, LOD, LOQ [1] [2] |
| Thermodynamic Data | Not Applicable | ΔG°: Negative (spontaneous reaction) [2] ΔH°: -21.07 kJ/mol (exothermic) [2] ΔS°: -0.016 kJ/mol.K (entropy-driven) [2] | | Sample Analysis Result | Satisfactory determination in pure form and vaginal tablets/cream [2] | Satisfactory determination in pure form and vaginal tablets/cream [2] |
Here is a step-by-step breakdown of the key experiments cited in the study.
This workflow can be visualized as follows:
This workflow can be visualized as follows:
Both methods were validated according to ICH guidelines. The table below details the key validation parameters obtained.
| Validation Parameter | Microbiological Assay | Spectrophotometric Assay |
|---|---|---|
| Linearity & Range | Linear correlation between zone diameter and log(concentration) [2] | Linear range of 5-30 μg/mL [2] |
| Precision | Validated per ICH guidelines [1] | RSD < 2% [2] |
| Accuracy | Validated per ICH guidelines [1] | Recovery rates within acceptable limits [2] |
| Sensitivity | -- | LOD: 0.32 μg/mL [2] LOQ: 1.20 μg/mL [2] | | Stoichiometry | Not Applicable | 1:1 (TCZ : CA) [2] |
To choose the right method, consider the following decision flow:
The following table consolidates data on tioconazole and other imidazole-based antifungals, which are critical for understanding their solid-state properties and purity assessment.
| Compound | Standard Molar Enthalpy of Sublimation (ΔH°sub at 298.15 K) | Melting Point (°C) | Thermal Decomposition Onset / Peak (°C) | Key Analytical Techniques |
|---|---|---|---|---|
| This compound (TCZ) | 117.2 ± 0.5 kJ·mol⁻¹ [1] | 82.8 [2] | ~165 (onset); 297.8 (DTG peak) [2] | TGA, DSC, Transpiration [1] [2] |
| Miconazole (MCZ) | 106.2 ± 0.9 kJ·mol⁻¹ [1] | Information missing | Information missing | TGA, Transpiration [1] |
| Climbazole (CLZ) | 113.3 ± 1.0 kJ·mol⁻¹ [1] | Information missing | Information missing | TGA, Transpiration [1] |
Here are the detailed methodologies behind the key data presented above, which you can use as a reference for your own experimental work.
Determination of Sublimation Thermodynamics (Transpiration Method) [1]
Thermal Stability and Purity Assessment (TGA/DSC) [2]
While not a direct comparison, TGA is a powerful tool for purity assessment and stability evaluation. The following diagram outlines a general logical workflow for using TGA in this context, based on standard practices and the data obtained for this compound.
The data from [2] allows you to populate this workflow for this compound: its profile shows high stability up to 165°C, a major decomposition step with a DTG peak at 297.8°C, and the residual mass can be used to infer the presence of non-volatile impurities.
The search results confirm that TGA is a validated technique for characterizing this compound. To build a comprehensive comparison guide, you could:
The following table summarizes the MIC ranges of this compound and other antifungal agents against 19 clinical isolates of rare yeasts causing onychomycosis (nail infections). A lower MIC value indicates greater potency [1].
Table 1: Minimum Inhibitory Concentration (MIC) ranges of imidazoles, triazoles, and nystatin against rare yeast isolates
| Antifungal Agent | Drug Class | MIC Range (μg/mL) |
|---|---|---|
| This compound | Imidazole | 0.03 – 0.5 |
| Isoconazole | Imidazole | 0.03 – 0.5 |
| Sertaconazole | Imidazole | 0.03 – 0.5 |
| Clotrimazole | Imidazole | 0.03 – 1 |
| Fenticonazole | Imidazole | 0.06 – 2 |
| Itraconazole | Triazole | 0.03 – 0.5 |
| Fluconazole | Triazole | 0.5 – 64 |
| Nystatin | Polyene | 0.03 – 2 |
Key observations from the data:
The credibility of comparative data hinges on the experimental protocol. The study referenced above adhered to standardized and widely accepted methods [1].
The following workflow diagram illustrates the key steps of this broth microdilution method:
While direct, broad-spectrum MIC comparisons are limited, recent research highlights that a drug's efficacy depends not only on its inherent potency but also on its formulation and delivery. One advanced study developed a Pickering emulsion (PE) stabilized by silica nanoparticles to co-deliver this compound and tea tree essential oil [2].
The conceptual framework of this synergistic combination therapy is illustrated below:
| Trial Focus | Therapy Groups | Mycological Cure Rate | Clinical Cure / Improvement | Key Outcomes |
|---|---|---|---|---|
| Tioconazole + Laser [1] | 1. Fractional CO₂ Laser + Topical this compound | 44.4% (KOH examination) | OSI Score: 16.17 → 10.92 (p=0.026) [1] | Superior clinical improvement vs. Q-switched laser; comparable mycological cure [1] |
| 2. Q-Switched Nd:YAG 1064 nm Laser | 56.5% (KOH examination) | OSI Score: 23.13 → 22.43 (p=0.92) [1] | ||
| Tolnaftate vs. Placebo [2] [3] | 1. Tolnaftate 1% (Tolcylen) | 54.84% (17/31 participants) | 70% (21/30 participants) [2] | Statistically significant improvement in mycological cure, clinical cure, and quality of life vs. placebo [2] |
| 2. Placebo (5% Dimethicone) | 2.63% (1/38 participants) | 5.56% (2/36 participants) [2] |
The methodologies from these studies can inform the design of a this compound vs. placebo trial.
This study investigated this compound as an adjunct to a physical device rather than an oral medication [1].
This double-blind, randomized controlled trial provides a strong methodological template for a topical solution versus placebo trial, though it tested tolnaftate, not this compound [2].
The logical flow of this reference study's design is summarized in the diagram below.
Irritant;Health Hazard;Environmental Hazard